

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

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An In-Depth Technical Guide to **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**: A Key Building Block for Modern Drug Discovery

Introduction

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organic compound that has emerged as a valuable reagent in medicinal chemistry and materials science. Its structure combines a pyrazole nucleus, a common motif in pharmacologically active molecules, with a boronic acid functional group. This unique combination makes it an exceptionally versatile building block, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The pyrazole core offers favorable pharmacokinetic properties and diverse interaction capabilities with biological targets, while the boronic acid moiety provides a reactive handle for the precise and efficient formation of carbon-carbon bonds.^{[1][2]}

This guide serves as a technical resource for researchers and drug development professionals, offering in-depth information on the compound's structure, properties, synthesis, and application, with a focus on the causality behind its synthetic utility and the protocols for its successful implementation.

Physicochemical and Structural Characteristics

The fundamental properties of **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** are critical for its handling, reaction setup, and characterization.

Molecular Structure

The structure features an isobutyl group attached to the N1 position of the pyrazole ring and a boronic acid group at the C4 position.

Caption: 2D structure of **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**.

Key Properties

The compound's identity and physical state are summarized below. Quantitative data such as melting point and solubility are not widely published for this specific derivative; however, the parent compound, 1H-Pyrazole-4-boronic acid, has a reported melting point of 146-151 °C, which can serve as a useful, albeit approximate, reference.

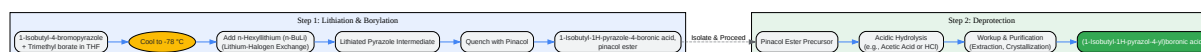
Property	Value	Source(s)
IUPAC Name	[1-(2-methylpropyl)pyrazol-4-yl]boronic acid	[3]
CAS Number	929094-25-7	[2][3][4]
Molecular Formula	C ₇ H ₁₃ BN ₂ O ₂	[2][3]
Molecular Weight	168.00 g/mol	[5]
Physical State	Solid	[3]
Canonical SMILES	CC(C)CN1C=C(B(O)O)C=N1	[2][3]
InChI Key	ZNPDFJXJVSSPFF-UHFFFAOYSA-N	[3]
Typical Purity	≥97%	[2]

Synthesis and Manufacturing

The synthesis of **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** is typically achieved via a precursor, the corresponding pinacol ester, which is more stable and easier to purify. A common and robust method involves the borylation of 1-isobutyl-4-bromopyrazole.[6]

Representative Synthetic Protocol

This protocol describes the synthesis of the pinacol ester precursor, followed by deprotection to yield the final boronic acid. The initial step relies on a lithium-halogen exchange to create a nucleophilic pyrazole intermediate, which is then trapped by a borate ester.



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Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried, four-necked flask under an inert nitrogen atmosphere, dissolve 1-isobutyl-4-bromopyrazole and trimethyl borate (1.2 eq.) in anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-hexyllithium (1.3 eq.) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.
 - **Causality:** The extremely low temperature is crucial to prevent side reactions and decomposition of the highly reactive lithiated intermediate. n-Hexyllithium is a strong base that rapidly performs the lithium-halogen exchange at the C4 position.
- **Borylation & Esterification:** After the addition is complete, stir for 1 hour at -78 °C. Add pinacol (1.3 eq.) to the reaction mixture. Allow the flask to warm naturally to room temperature and stir for an additional 2-3 hours.
 - **Causality:** The initially formed borate complex is directly transesterified with pinacol to form the more stable and easily purified pinacol boronic ester.

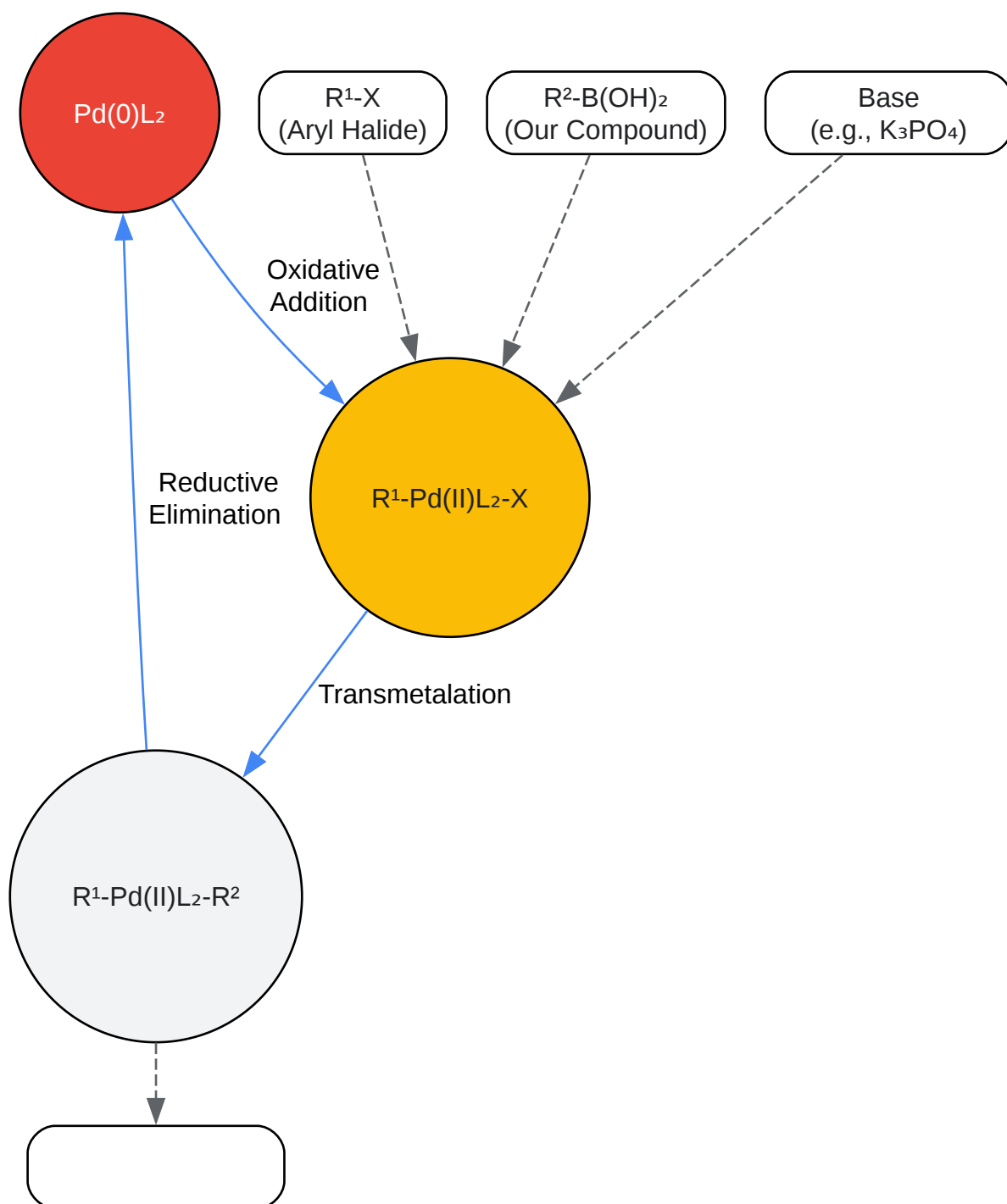
- **Quenching and Workup:** Cool the mixture to 0 °C and carefully quench by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification (Pinacol Ester):** The crude pinacol ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
- **Hydrolysis to Boronic Acid:** Dissolve the purified pinacol ester in a solvent mixture (e.g., acetone/water) and treat with an acid such as acetic acid or 2N HCl. Stir until TLC or LC-MS analysis indicates complete conversion.
- **Final Isolation:** Remove the organic solvent under reduced pressure. The aqueous residue can be extracted with an organic solvent, or the solid product can be collected by filtration, washed with cold water, and dried under vacuum to yield pure **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.^[7] This reaction is widely employed in drug discovery to synthesize complex biaryl and heteroaryl structures.^[8]

Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Expertise & Causality:** The base (e.g., K_3PO_4 , Cs_2CO_3) is critical. It activates the boronic acid by forming a more nucleophilic "ate" complex $[\text{R-B(OH)}_3]^-$, which facilitates the transfer of the pyrazolyl group from boron to the palladium center during the transmetalation step.^[1]

[9] The choice of ligand (L) on the palladium catalyst is also vital for stabilizing the metal center and promoting the efficiency of each step.

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** with a generic aryl bromide.

Materials & Reagents:

- **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** (1.2 eq.)
- Aryl Bromide (1.0 eq.)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_3PO_4 , 2.0-3.0 eq.)
- Solvent (e.g., Dioxane/Water mixture, 4:1)

Step-by-Step Methodology:

- Vessel Preparation: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**, palladium catalyst, and base.
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
 - Trustworthiness: This step is essential as the $\text{Pd}(0)$ active catalyst is sensitive to oxygen, which can cause catalyst degradation and lead to lower yields and failed reactions.
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Place the vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

- **Monitoring:** Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** is not universally available, data from closely related pyrazole boronic acids and their pinacol esters provide a strong basis for safe handling protocols.^{[10][11][12]}

4.1 Hazard Identification (Based on Analogs)

- **GHS Classification:**
 - Skin Irritation (Category 2)
 - Serious Eye Irritation (Category 2A)
 - Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)
 - May be harmful if swallowed (Acute Toxicity, Oral - Category 4)

4.2 Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- **Engineering Controls:** Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- **Hygiene:** Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3 Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.

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- To cite this document: BenchChem. [(1-Isobutyl-1H-pyrazol-4-yl)boronic acid structure and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1390250#1-isobutyl-1h-pyrazol-4-yl-boronic-acid-structure-and-molecular-weight]

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